2-(cyclopropylmethoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide
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Overview
Description
2-(cyclopropylmethoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide is a complex organic compound that belongs to the class of isonicotinamides This compound is characterized by the presence of a cyclopropylmethoxy group, a thiadiazole ring, and an isonicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylmethoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be introduced via nucleophilic substitution reactions using cyclopropylmethanol and suitable leaving groups.
Coupling with Isonicotinamide: The final step involves coupling the synthesized thiadiazole derivative with isonicotinamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopropylmethoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can reduce the nitro groups or other reducible functionalities present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethoxy group or the thiadiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(cyclopropylmethoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(cyclopropylmethoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 5-(Aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride
- 5-Methyl-1,3,4-thiadiazole-2-thiol
- 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
Uniqueness
2-(cyclopropylmethoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-8-16-17-13(20-8)15-12(18)10-4-5-14-11(6-10)19-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDPNCDBUASWLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=NC=C2)OCC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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